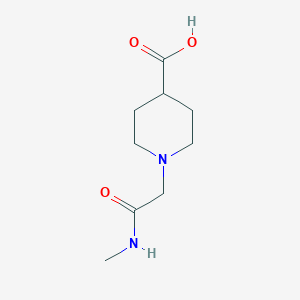
(1R,2S)-2-Phenylcyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Phenylcyclobutanecarboxylic acid is a chiral compound characterized by its unique cyclobutane ring structure with a phenyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-Phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of cyclobutanemethanol derivatives.
Substitution: Reactions with nucleophiles to replace the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, cyclobutanemethanol, and substituted cyclobutane compounds.
Applications De Recherche Scientifique
(1R,2S)-2-Phenylcyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of materials with unique mechanical and chemical properties
Mécanisme D'action
The mechanism by which (1R,2S)-2-Phenylcyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Phenylcyclopropanecarboxylic acid: Shares a similar structure but with a cyclopropane ring.
(1S,2R)-2-Phenylcyclobutanecarboxylic acid: The enantiomer of the compound , with different stereochemistry.
cis-4-Cyclohexene-1,2-dicarboxylic acid: Contains a cyclohexene ring instead of a cyclobutane ring
Uniqueness: (1R,2S)-2-Phenylcyclobutanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid cyclobutane ring structure provides stability and specificity in interactions with molecular targets, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(1R,2S)-2-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1 |
Clé InChI |
NYTUABLWSVGNGV-NXEZZACHSA-N |
SMILES isomérique |
C1C[C@H]([C@H]1C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(C1C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


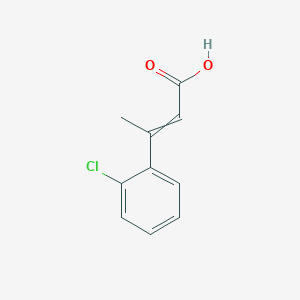
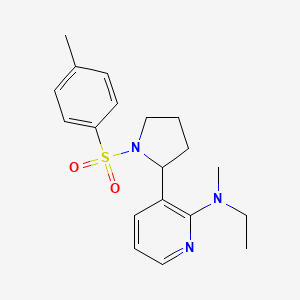

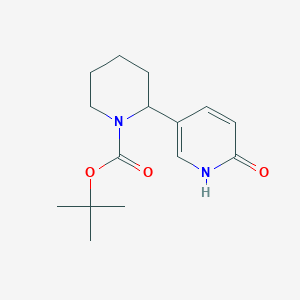
![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
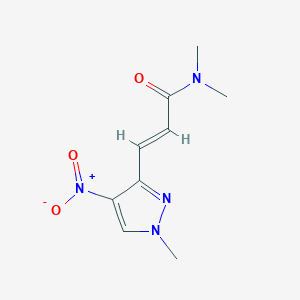
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)

![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)

![1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride](/img/structure/B11818628.png)
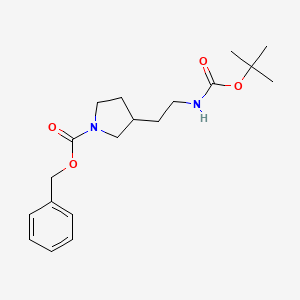
![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)
